

Clinical Efficacy Data from Pivotal Trials (2019 Approval)

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Entrectinib

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This table details the objective response rates (ORR) and duration of response (DOR) for both approved indications, based on the integrated analysis of the STARTRK-1, STARTRK-2, and ALKA-372-001 trials [1] [2] [3].

Indication	Patient Population (N)	Overall Response Rate (ORR)	Duration of Response (DOR)
ROS1-positive NSCLC [1]	Adults with metastatic NSCLC (N=51)	78% (95% CI: 65, 89) [1]	Median DOR not reached; 55% of responses lasted ≥ 12 months [1].
NTRK fusion-positive solid tumors [1] [4]	Adults & pediatric patients (≥ 12 years) with various advanced solid tumors (N=54)	57% (95% CI: 43, 71) [1]	68% of responses lasted ≥ 6 months; 45% lasted ≥ 12 months [1].

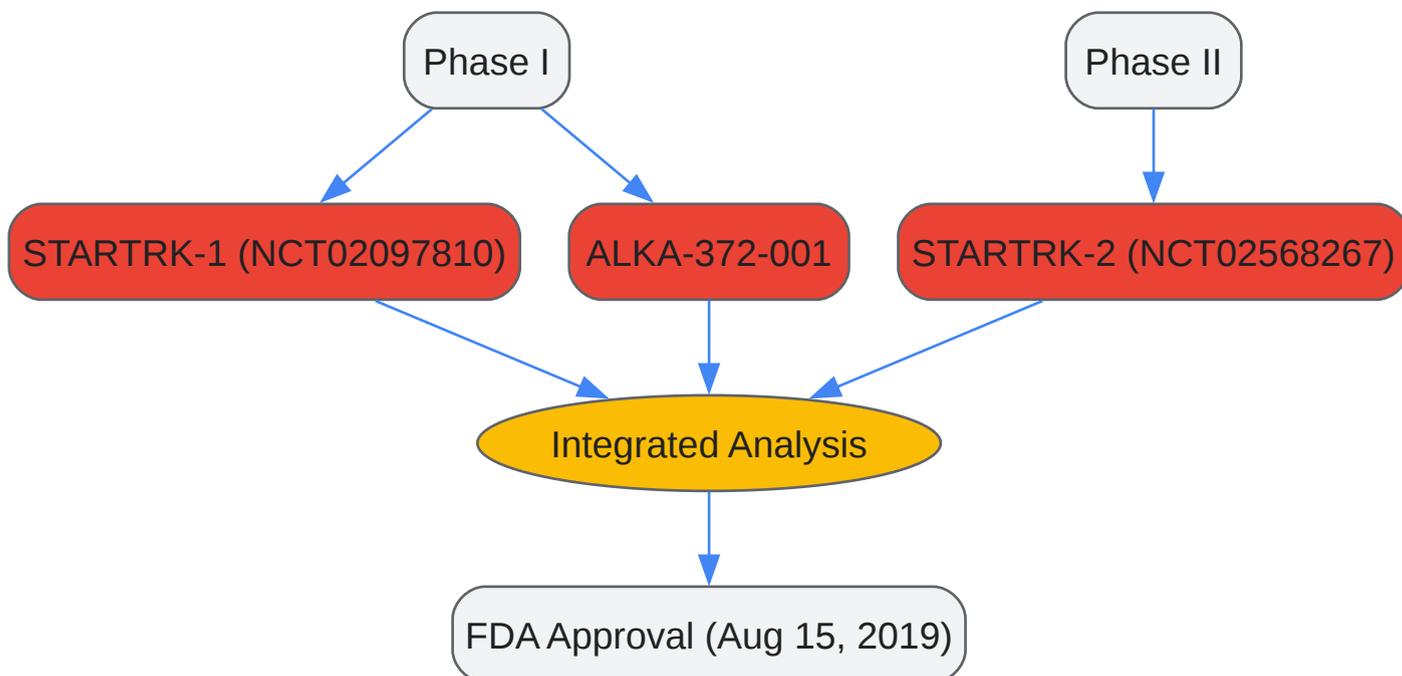
Safety Profile and Management

The safety profile was characterized from an integrated dataset of 355 patients across four clinical trials [3]. The most common and serious adverse reactions are listed below, along with recommended management strategies [1] [3].

Category	Adverse Reactions	Management Strategies
Serious Adverse Reactions	Congestive heart failure, CNS effects (cognitive impairment, dizziness), skeletal fractures, hepatotoxicity, hyperuricemia, QT prolongation, vision disorders [1].	Dose interruptions (46%), dose reductions (29%), or discontinuation (9%) [4].
Common Adverse Reactions (≥20%)	Fatigue, constipation, dysgeusia, edema, dizziness, diarrhea, nausea, dysesthesia, dyspnea, myalgia, cognitive impairment, weight increase, cough, vomiting, pyrexia, arthralgia, vision disorders [1].	Monitoring and supportive care.

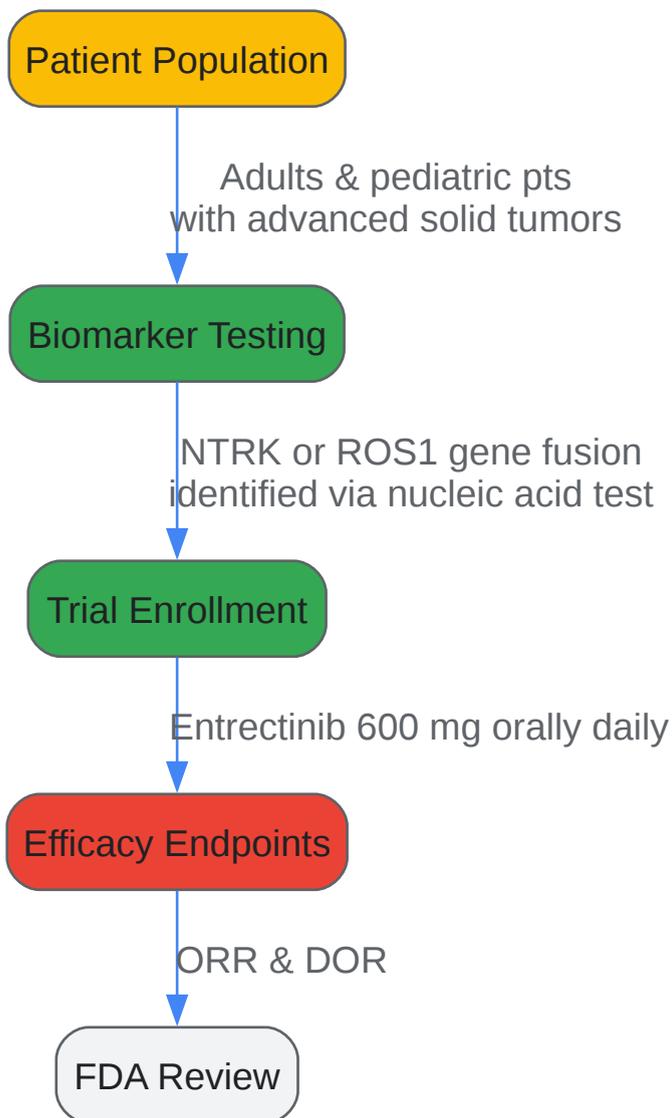
Experimental Protocols & Trial Designs

The 2019 approval was based on a pooled analysis of three pivotal, multicenter, single-arm clinical trials. The following workflow diagrams illustrate the integrated trial design and the biomarker-driven patient enrollment process.



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Integrated analysis of three clinical trials supporting FDA approval [1] [5].



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Biomarker-driven patient enrollment and primary endpoint analysis [1] [5] [2].

Regulatory Designations and Context

- **Regulatory Journey:** The New Drug Application (NDA) was granted **Priority Review** in February 2019, with the FDA decision expected by August 18, 2019 [5]. The approval for NTRK fusion-positive tumors was granted under the **Accelerated Approval** program, contingent on verification of clinical benefit in confirmatory trials [1] [2]. **Entrectinib** had also previously received **Breakthrough Therapy** and **Orphan Drug** designations [1] [6].

- **Tumor-Agnostic Significance:** The 2019 approval for NTRK fusion-positive solid tumors was the third-ever "tissue-agnostic" FDA approval for a cancer drug, meaning it was approved based on a specific biomarker regardless of the tumor's site of origin [2].

Post-2019 Developments

Subsequent research has expanded the understanding of **entrectinib**:

- **Pediatric Extension:** In October 2023, the FDA extended the approval for NTRK fusion-positive solid tumors to include pediatric patients as young as **one month old**, accompanied by a new oral pellet formulation [7] [2].
- **Mechanisms of Resistance:** Bioinformatics and experimental studies have identified **ZEB2** as a core gene associated with acquired resistance to **entrectinib** in NSCLC, linked to signaling pathways like nucleotide excision repair [8].
- **Neurotoxicity Mechanisms:** Recent preclinical research (2025) suggests that **entrectinib** can induce nerve cell damage by inhibiting the **PI3K-AKT** and **TGF- β** signaling pathways, and downregulating **THBS1**, offering potential targets for managing CNS-related toxicities [9].

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